![molecular formula C20H18N4OS B2367745 N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-14-8](/img/structure/B2367745.png)

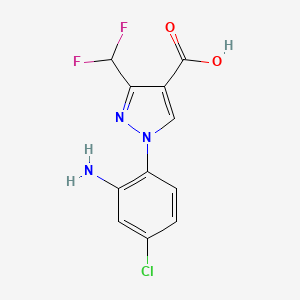

N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide, also known as PTIMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.

Applications De Recherche Scientifique

Fluorescent Probes for Mercury Ion Detection

A study demonstrated the utility of imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for detecting mercury ions both in acetonitrile and in buffered aqueous solutions. This highlights the potential of such compounds in environmental monitoring and safety assessments (Shao et al., 2011).

Radiolabelled Probes for Peripheral Benzodiazepine Receptors

Another research focus has been the synthesis of imidazo[1,2-α]pyridines as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), important for studying PBR in vivo using Single Photon Emission Computed Tomography (SPECT). This application is critical for the development of diagnostic tools in neurology and oncology (Katsifis et al., 2000).

Inhibitors of PI3Kα and mTOR

Compounds with an imidazo[1,2-a]pyridine core have been investigated for their inhibitory effects on PI3Kα and mTOR, important targets in cancer therapy. These studies aim at improving the pharmacological profile of such inhibitors by enhancing their metabolic stability, which is crucial for the development of more effective anticancer drugs (Stec et al., 2011).

Antiulcer Agents

Research into substituted imidazo[1,2-a]pyridines has shown that these compounds can exhibit both gastric antisecretory and cytoprotective properties without acting as histamine (H2) receptor antagonists or prostaglandin analogues. This novel class of antiulcer agents suggests a potential mechanism involving the inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).

Anticancer Activity

N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have been synthesized and evaluated for their antitumor activity, highlighting the role of the 8-substituted urea phenyl imidazo[1,2-a]pyridine fragment. This research opens avenues for the development of new anticancer agents based on this scaffold (Chena et al., 2022).

Antibacterial Activity

The synthesis and evaluation of novel derivatives of imidazo[1,2-a]pyridines for antibacterial activity have been explored. This research contributes to the development of new antimicrobial agents, addressing the urgent need for novel antibiotics due to rising drug resistance (Budumuru et al., 2018).

Propriétés

IUPAC Name |

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c1-14-4-6-16(7-5-14)18-12-24-17(13-26-20(24)23-18)9-19(25)22-11-15-3-2-8-21-10-15/h2-8,10,12-13H,9,11H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUWDCPJNUFNNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367671.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2367676.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2367683.png)

![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)